molecular formula C21H34INO B14675838 (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide CAS No. 30953-87-8

(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide

Cat. No.: B14675838
CAS No.: 30953-87-8
M. Wt: 443.4 g/mol
InChI Key: YKZFNZSNUCCJKU-BOXHHOBZSA-M
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Description

(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide is a complex organic compound with a unique structure It features a piperidinium core substituted with a cyclohexyl, hydroxy, and phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide typically involves multiple steps. The starting materials often include cyclohexyl, phenylpropyl, and piperidinium derivatives. The reaction conditions may involve:

    Solvents: Common solvents used include ethanol, methanol, and dichloromethane.

    Catalysts: Acid or base catalysts may be employed to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion of reactants to products.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the piperidinium ring.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Sodium chloride (NaCl), sodium bromide (NaBr).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various halide derivatives.

Scientific Research Applications

(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride: Similar structure but with a triethylammonium core.

    Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide: Similar structure but with a sulfonium core.

Uniqueness

(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide is unique due to its specific piperidinium core and the combination of substituents

Properties

CAS No.

30953-87-8

Molecular Formula

C21H34INO

Molecular Weight

443.4 g/mol

IUPAC Name

(1R)-1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide

InChI

InChI=1S/C21H34NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1/t21-;/m0./s1

InChI Key

YKZFNZSNUCCJKU-BOXHHOBZSA-M

Isomeric SMILES

C[N+]1(CCCCC1)CC[C@@](C2CCCCC2)(C3=CC=CC=C3)O.[I-]

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-]

Origin of Product

United States

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